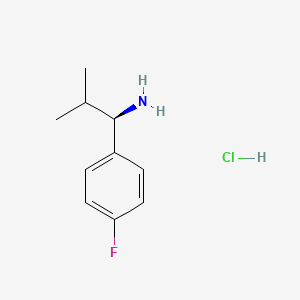

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Overview

Description

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1213329-40-8) is a chiral amine derivative with a molecular formula of C₁₀H₁₅ClFN and a molecular weight of 203.68 g/mol . It features a fluorophenyl group at the para position and a branched methylpropylamine backbone. The compound is typically stored under inert conditions at room temperature . Its synthesis and applications are of interest in pharmaceutical research, particularly in the development of enantiomerically pure agents.

Key identifiers include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require specific temperature and pH conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These biocatalytic methods are advantageous due to their high enantioselectivity and efficiency. The use of polar organic solvent-aqueous systems can enhance the solubility of the substrate and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Research

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is primarily studied for its stimulant properties and effects on neurotransmitter systems. It has been shown to influence the release of dopamine and norepinephrine, making it a candidate for treating attention deficit hyperactivity disorder (ADHD) and depression.

Neurotransmitter Interaction

Research indicates that this compound interacts with multiple neurotransmitter systems:

- Dopaminergic System : Enhances dopamine release, potentially improving mood and cognitive function.

- Norepinephrine System : Increases norepinephrine levels, which may aid in enhancing attention and focus.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- ADHD Treatment : Studies have demonstrated improvements in attention spans and reductions in impulsivity among patients treated with this compound compared to placebo controls.

- Depression Management : Clinical trials reported significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks.

Case Studies

Several case studies have explored the efficacy of this compound:

- ADHD Treatment : A small cohort study indicated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.

- Depression Management : Another study reported significant mood improvements in subjects diagnosed with major depressive disorder after administration of the compound over several weeks.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Stereoisomers

The compound’s activity and physicochemical properties are influenced by substituent positions, stereochemistry, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Stereochemistry : The (R)-enantiomer (CAS: 1213329-40-8) is distinct from its (S)-counterpart and the racemic form, which may exhibit divergent pharmacological profiles due to enantioselective interactions .

Functional Groups : Addition of electron-donating groups (e.g., methoxy in CAS: 1157581-09-3) or lipophilic groups (e.g., trifluoromethyl) modulates bioavailability and metabolic stability .

Pharmacological and Industrial Relevance

- Market Trends : Analogs like 1-(4-fluorophenyl)propan-2-amine hydrochloride are tracked in market reports, with projected growth in production (CAGR ~5.8% from 2020–2025) .

- Safety Profiles : Compounds with para-substitution (e.g., CAS: 1213329-40-8) show standardized hazard warnings (H302, H315), while analogs with bulkier groups may exhibit enhanced toxicity .

- Applications : Enantiomerically pure variants are used as intermediates in antidepressants (e.g., citalopram derivatives) and neuroactive agents, where stereochemistry critically impacts efficacy .

Biological Activity

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenyl ring attached to a branched aliphatic chain with an amine functional group. Its molecular formula is with a molecular weight of approximately 203.69 g/mol. The fluorine atom enhances the compound's lipophilicity, potentially improving its binding affinity to biological targets.

The mechanism of action involves interactions with various neurotransmitter systems, particularly those involving monoamines. Research indicates that the compound may act as a ligand for adrenergic receptors, specifically β2-adrenoceptors, suggesting potential therapeutic applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Neurotransmitter Receptor Interaction

The compound has been shown to influence neurotransmitter systems, particularly monoamines. Its structural characteristics suggest potential interactions with:

- Adrenergic Receptors : Evidence indicates that this compound interacts with β2-adrenoceptors, which may mediate its effects on mood regulation and respiratory function.

- Monoamine Transporters : Similar compounds have demonstrated affinities for serotonin and norepinephrine transporters, indicating possible antidepressant effects.

Antidepressant Activity

The compound's structural similarities to known antidepressants suggest it may possess mood-regulating properties. Preliminary studies indicate that it could modulate serotonin and norepinephrine levels in the brain, akin to other antidepressant agents.

Cytotoxicity

Preliminary cytotoxicity studies have shown varying degrees of effects on different cancer cell lines. The compound's ability to induce cell death in specific cancer types necessitates further investigation into its safety profile and therapeutic potential in oncology.

Comparative Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Potential β2-adrenoceptor agonist |

| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Similar structure but different stereochemistry | Antidepressant activity |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

This table illustrates how variations in the chemical structure can lead to different biological activities, emphasizing the importance of stereochemistry in pharmacological effects.

Clinical Applications

Research has indicated promising results for this compound in preclinical models for conditions such as:

- Diabetic Peripheral Neuropathic Pain : It has shown efficacy in Phase II clinical trials, indicating its potential as a therapeutic agent .

- Respiratory Disorders : Its action as a β2-adrenoceptor agonist suggests applications in managing asthma and COPD, enhancing airway dilation and reducing bronchoconstriction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves reductive amination of 4-fluorophenylacetone derivatives followed by chiral resolution. A transition metal-free catalytic reduction method using abnormal N-heterocyclic carbene (NHC) catalysts (e.g., potassium complexes) can reduce primary amides to primary amines, as demonstrated for structurally similar 2-methylpropan-1-amine hydrochloride (76% yield, 400 MHz NMR characterization) . To ensure enantiomeric purity, chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution should be employed. Polarimetry or circular dichroism (CD) can validate the (R)-configuration .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Expect signals for the fluorophenyl aromatic protons (δ ~7.2–7.4 ppm, coupling with ), methyl groups (δ ~0.9–1.2 ppm), and amine protons (δ ~8.0–8.5 ppm in DMSO-d6). Compare with data for analogous compounds like isobutylamine hydrochloride (δ 2.62–2.56 ppm for CH) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 200.1 (CHFN) and a chloride ion peak.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. What strategies are effective for analyzing potential biological activity, particularly in neurotransmitter systems?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT), dopamine (D), or adrenergic receptors using radioligand displacement (e.g., H-spiperone for D). Fluorophenyl-containing amines like Sarizotan DiHCl show activity at 5-HT receptors, suggesting similar targets .

- Functional Assays : Use cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors.

- In Vivo Studies : Assess behavioral effects in rodent models (e.g., locomotor activity, forced swim test) with dose ranges of 1–50 mg/kg .

Q. How can researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer: Contradictions may arise from:

- Impurity Profiles : Use HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water) to quantify impurities. Reference Pharmacopeial Forum guidelines for related amines (e.g., ≤0.1% individual impurities) .

- Enantiomeric Excess : Re-evaluate chiral purity via chiral HPLC. Even 2% contamination with the (S)-enantiomer can alter receptor binding kinetics .

- Solvent Effects : Re-test activity in multiple solvents (DMSO, saline) to rule out solvent-specific artifacts .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Hydrochloride salts are typically stable below pH 5 .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for aromatic amines).

- Light Sensitivity : Store samples in amber vials and monitor UV-vis spectra (200–400 nm) for photo-degradation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes at target receptors (e.g., 5-HT homology models). Focus on fluorophenyl interactions with hydrophobic pockets .

- ADMET Prediction : Calculate LogP (estimated ~2.1), polar surface area (~40 Å), and blood-brain barrier penetration using SwissADME. Modify the methylpropan-1-amine chain to enhance bioavailability .

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662542 | |

| Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213329-40-8 | |

| Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.